1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKRTHLZCJHDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 2-methylphenylmethyl halide, followed by carboxylation. One common method involves the reaction of 2-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Scientific Research Applications
Overview
1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique cyclopropane structure and a carboxylic acid functional group, with the molecular formula C₁₂H₁₄O₂ and a molar mass of approximately 190.24 g/mol. This compound exhibits significant potential across various scientific research applications due to its structural properties, reactivity, and biological activities.
Medicinal Chemistry
This compound serves as a scaffold in medicinal chemistry for developing novel therapeutic agents. Its structural analogs have been explored for their potential pharmacological effects, particularly in targeting specific biological pathways.
Case Studies :
- Neuroprotective Agents : Research has indicated that compounds derived from this structure exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
- Immunosuppressive Properties : Similar compounds have been investigated for their immunosuppressive capabilities, particularly in organ transplantation settings .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a precursor for developing agrochemicals, including herbicides and pesticides. Its unique structure may enhance the efficacy of such compounds while reducing environmental impact.
Example :
- Plant Protection Agents : Analogous compounds have been developed to protect crops from pests and diseases, demonstrating the utility of cyclopropane derivatives in agriculture .
Environmental Chemistry
Research into the environmental impact of pharmaceuticals has highlighted the need for understanding the behavior of compounds like this compound in ecological systems. Studies focus on its degradation pathways and bioaccumulation factors in aquatic organisms.
Findings :
- Bioaccumulation Studies : Investigations into how this compound and its metabolites accumulate in aquatic life suggest significant implications for environmental risk assessments .
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., bromine in and ) increase molecular weight and density compared to electron-donating groups (e.g., methoxy in ).
Cyclopropane Ring Modifications
Table 2: Cyclopropane Ring Functionalization
Key Observations :
Biological Activity
1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent research for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a methylphenyl group and a carboxylic acid moiety. This unique structure contributes to its biological properties, influencing its interactions with biological targets.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced biosynthesis of certain metabolites. For example, it acts as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in ethylene biosynthesis in plants .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in antimicrobial drug development .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
In Vitro Studies
Recent research has highlighted the compound's potential therapeutic effects. For instance:
- Antimicrobial Activity : In vitro tests indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the active site of ACO2, with binding free energies indicating strong interactions. The binding constants (Kb) ranged from to M, highlighting its potential as an effective inhibitor .
Case Studies
A notable case study involved the use of this compound in agricultural applications:
- Ethylene Biosynthesis Inhibition : The compound was tested in Arabidopsis thaliana models, where it showed promising results in inhibiting ethylene production, leading to delayed fruit ripening and improved shelf life of produce .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Q & A
Q. Key Considerations :
- Purification often requires column chromatography or recrystallization to isolate the product from byproducts like unreacted intermediates.
- Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents .
Advanced: How can reaction conditions be optimized to improve yield in cyclopropane ring formation?
Methodological Answer :
Optimizing the Simmons-Smith reaction requires addressing:
- Catalyst Activity : Use activated zinc-copper couples or ultrasound-assisted activation to enhance reagent reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reagent solubility, while non-polar solvents (e.g., hexane) may reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize ring-opening side reactions, but higher temperatures (25–40°C) accelerate cyclopropanation .
Data Contradiction Analysis :
Conflicting reports on optimal solvent polarity may arise from differences in precursor stability. For example, THF may stabilize reactive intermediates in some systems but degrade them in others. Systematic solvent screening (e.g., via DoE) is recommended .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.8–1.5 ppm confirm cyclopropane protons; aromatic protons (δ 6.5–7.2 ppm) verify the 2-methylphenyl group .
- ¹³C NMR : A carboxyl carbon appears at ~170–175 ppm, while cyclopropane carbons resonate at 15–25 ppm .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 204 for C₁₂H₁₂O₂⁺) validate the molecular formula .
Validation : Cross-referencing with computational simulations (e.g., DFT) ensures accurate assignment of stereoelectronic effects .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions often arise from:
- Stereochemical Variants : Enantiomers or diastereomers (e.g., cis vs. trans cyclopropane substituents) may exhibit divergent bioactivities. Chiral HPLC or X-ray crystallography can resolve stereochemistry .
- Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or concentration ranges (µM vs. mM) can skew results. Standardize protocols using guidelines like OECD 423 for reproducibility .
- Metabolic Stability : Conjugation with malonyl or glucuronyl groups (observed in plant studies) may alter bioavailability. Use LC-MS to track metabolic products .
Comparative: How does substituent positioning on the cyclopropane ring affect reactivity and biological activity?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fungal CYP51 for antifungal studies). Validate with experimental IC₅₀ values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding with catalytic residues (e.g., His259 in NMDA receptors) .
- QSAR Models : Train models with datasets of cyclopropane derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: What safety protocols are recommended for handling this compound in the lab?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (GHS hazard code H315/H319) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CO₂ in carboxylation).
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated biohazard containers .
Advanced: How can regioselectivity challenges in Friedel-Crafts alkylation be addressed?
Q. Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., -OMe) on the benzene ring to guide alkylation to the para position .
- Catalyst Modulation : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce carbocation rearrangements and improve para-selectivity .
- Kinetic Control : Short reaction times (≤1 hr) and low temperatures (0°C) favor kinetic over thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
